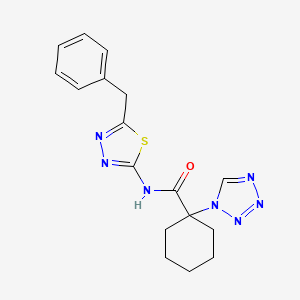

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has a molecular weight of 547.7 g/mol and exhibits properties typical of thiadiazole derivatives. Its structure includes a benzyl group attached to a thiadiazole ring and a cyclohexanecarboxamide moiety, which may contribute to its biological activities.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound showed promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 0.28 to 10 μg/mL .

Table 1: Cytotoxicity Data of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Induces apoptosis |

| Similar Thiadiazole Derivative | HCT116 | 3.29 | Inhibits tubulin polymerization |

| Similar Thiadiazole Derivative | A549 | 0.52 | Apoptosis induction |

The biological activity of this compound is attributed to several mechanisms:

Induction of Apoptosis: Flow cytometry analysis has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing DNA fragmentation .

Inhibition of Enzymatic Activity: Some derivatives have been reported as effective inhibitors of acetylcholinesterase, which may have implications for neurodegenerative diseases as well as cancer .

Binding Affinity: In silico docking studies suggest that these compounds can effectively bind to key targets such as VEGFR-2 (vascular endothelial growth factor receptor), which is crucial for tumor angiogenesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the thiadiazole ring significantly influence the biological activity of these compounds. For instance:

- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the benzyl moiety enhances cytotoxic activity against cancer cell lines.

- Alkyl Substituents: Variations in alkyl chain length and branching also affect potency; compounds with longer chains tend to show increased activity.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-withdrawing | C5 | Increased cytotoxicity |

| Alkyl chain length | C6 | Enhanced binding affinity |

| Aromatic rings | C4 | Promotes apoptosis induction |

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on MCF-7 Cells: A derivative with a similar structure demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, indicating potential as a more effective treatment option .

- In Vivo Studies: Animal models treated with these compounds showed reduced tumor sizes compared to control groups, suggesting their effectiveness in vivo as well as in vitro.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the 1,3,4-thiadiazole and tetrazole moieties, which have shown promise in inhibiting tumor growth. Research indicates that derivatives containing these structures can exhibit significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, studies have reported that certain thiadiazole derivatives demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism through which N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active site residues in enzymes, thereby inhibiting their activity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research has shown that derivatives of thiadiazole linked with tetrazole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain synthesized hybrids demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Biological Research

In biological research contexts, this compound serves as a useful scaffold for designing enzyme inhibitors and receptor antagonists. The structural properties of the compound allow it to mimic carboxylate groups in biological systems, making it a valuable tool for exploring biochemical pathways .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide.

- Alkylation : The tetrazole intermediate is then alkylated using agents such as benzyl bromide.

- Amidation : Finally, the alkylated tetrazole is reacted with cyclohexanecarboxylic acid chloride to yield the desired amide .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various applications:

Properties

Molecular Formula |

C17H19N7OS |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C17H19N7OS/c25-15(17(9-5-2-6-10-17)24-12-18-22-23-24)19-16-21-20-14(26-16)11-13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,19,21,25) |

InChI Key |

UVFVLDSRRUKKLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)N4C=NN=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.